2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups, including amino, hydroxy, methoxy, and nitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often involve refluxing in ethanol with a base such as piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., piperidine). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds include other 2-amino-4H-pyran derivatives, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile . Compared to these compounds, 2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-10-6-16(25)27-15-8-14(24)19-18(11-4-3-5-12(7-11)26-2)13(9-22)21(23)28-20(19)17(10)15/h3-8,18,24H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAJRHVLPFUSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)OC)C(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.